![molecular formula C33H39Cl2N5O5S B2434757 YNT-185 (dihydrochloride) CAS No. 1804978-82-2](/img/structure/B2434757.png)
YNT-185 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
YNT-185 (dihydrochloride) is a nonpeptide, selective orexin type-2 receptor (OX2R) agonist . It has EC50s of 0.028 and 2.75 μM for OX2R and OX1R, respectively . YNT-185 (dihydrochloride) ameliorates narcolepsy-cataplexy symptoms in mouse models .
Synthesis Analysis
The synthesis of YNT-185 (dihydrochloride) involves the design of non-peptide, selective orexin receptor 2 agonists .Molecular Structure Analysis
The molecular formula of YNT-185 (dihydrochloride) is C33H39Cl2N5O5S . The molecular weight is 688.66 . The chemical structure is consistent with the structure determined by H-NMR .Physical And Chemical Properties Analysis
YNT-185 (dihydrochloride) is a solid substance . It has a solubility of 125 mg/mL in DMSO (ultrasonic) . It should be stored at 4°C, dry, and sealed .Wissenschaftliche Forschungsanwendungen
Narcolepsy Treatment
YNT-185 has been identified as the first known small molecule acting as an orexin 2 receptor (OX2R) agonist, with implications for the treatment of narcolepsy. Research by Mezeiova et al. (2020) demonstrates the development of compounds derived from YNT-185 that act as potential OX2R binders, evaluated for their CNS availability and cytotoxicity, showing promise for narcolepsy treatment (Mezeiova et al., 2020).
Narcolepsy-Cataplexy Symptom Amelioration
YNT-185 has been shown to significantly ameliorate narcolepsy-cataplexy symptoms in mouse models. Irukayama-tomobe et al. (2017) discovered that peripheral administration of YNT-185 promotes wakefulness and suppresses cataplexy-like episodes in orexin knockout and orexin neuron-ablated mice, providing a proof-of-concept for the mechanistic treatment of narcolepsy with orexin receptor agonists (Irukayama-tomobe et al., 2017).
Wakefulness Promotion
YNT-185 has also been observed to promote wakefulness in wild-type mice. This suggests potential applications of orexin receptor agonists for treating excessive daytime sleepiness due to conditions like depression, side effects of medications, or jet lag/shift work (Irukayama-tomobe & Yanagisawa, 2018).
Inflammation-Induced Immobility Improvement
A study on the potential of orexin agonists like YNT-185 in improving inflammation-induced immobility found that intraperitoneal administration of YNT-185 accelerates activity post-challenge in wild type mice, suggesting its role in modulating the autonomic nervous system and possibly accelerating recovery from inflammation (Uchida et al., 2018).
Diabetes-Induced Vascular Dysfunction Mitigation
Research by Liu et al. (2019) suggests that YNT-185 can significantly attenuate diabetes-induced increase in myocardial injury and vascular dysfunction, indicating its role in the orexin B-sirtuin 1-HIF-1α signaling pathways in diabetic vascular dysfunction and associated myocardial injury (Liu et al., 2019).
Attenuation of Morphine-Induced Sedative Effects
YNT-185 has been studied for its potential to attenuate morphine-induced sedative effects. The study by Toyama et al. (2018) shows that YNT-185 counteracts the EEG changes and behavioral measures associated with morphine sedation in rats, suggesting its application in alleviating opioid-induced sedation (Toyama et al., 2018).
Wirkmechanismus
Target of Action
YNT-185 (dihydrochloride) is a nonpeptide, selective agonist for the orexin type-2 receptor (OX2R) . The OX2R is a G-protein coupled receptor that is primarily involved in the regulation of sleep-wake cycles .
Mode of Action
YNT-185 (dihydrochloride) interacts with the OX2R, triggering a series of intracellular events . It has an EC50 of 0.028 μM for OX2R, indicating a high affinity for this receptor . It also has a much lower affinity for the orexin type-1 receptor (OX1R), with an EC50 of 2.75 μM .
Biochemical Pathways
The activation of OX2R by YNT-185 (dihydrochloride) can lead to the depolarization of OX2R-expressing histaminergic neurons . This suggests that YNT-185 (dihydrochloride) may influence the histaminergic system, which plays a crucial role in maintaining wakefulness .
Pharmacokinetics
It’s known that the compound can be administered intraperitoneally (ip) or intracerebroventricularly (icv) in mice .
Result of Action
YNT-185 (dihydrochloride) has been shown to increase wakefulness in mice . It also ameliorates narcolepsy-cataplexy symptoms in mouse models .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(dimethylamino)-N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]benzamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O5S.2ClH/c1-37(2)29-15-7-6-14-28(29)32(39)35-19-18-34-26-12-9-13-27(22-26)36-44(41,42)31-21-24(16-17-30(31)43-5)23-10-8-11-25(20-23)33(40)38(3)4;;/h6-17,20-22,34,36H,18-19H2,1-5H3,(H,35,39);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIORBDHFHVKRIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)C)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39Cl2N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.